Silane, dichloro(1,1-dimethylethyl)methyl-
Description
Overview of Organosilicon Chemistry and Its Significance in Modern Science
Organosilicon chemistry is the study of chemical compounds containing carbon-silicon (C-Si) bonds. These compounds bridge the worlds of inorganic and organic chemistry, exhibiting a unique combination of properties derived from the silicon element. Compared to the carbon-carbon bond, the C-Si bond is longer and weaker, making it more reactive in certain contexts, yet organosilicon compounds can also exhibit remarkable stability.
The significance of organosilicon chemistry in modern science and industry is vast. The field is foundational to the production of silicones (polysiloxanes), which are widely used as sealants, adhesives, lubricants, and in medical applications due to their thermal stability, water resistance, and biocompatibility. Organosilanes are also critical as coupling agents to enhance adhesion between organic polymers and inorganic materials, a vital function in the manufacturing of composites and advanced materials. Their applications extend into electronics, pharmaceuticals, and coatings, underscoring their essential role in technological advancement.
The Role of Dichlorosilanes as Key Precursors in Chemical Synthesis
Dichlorosilanes are a class of organosilicon compounds with the general formula R2SiCl2. They are distinguished by the presence of two chlorine atoms attached to the silicon, which serve as highly reactive leaving groups. This reactivity makes dichlorosilanes exceptionally valuable as precursors and building blocks in chemical synthesis.
The primary role of dichlorosilanes is in the production of silicone polymers. Through a process of hydrolysis, the chlorine atoms are replaced by hydroxyl (-OH) groups, which then readily condense to form the stable siloxane bond (-Si-O-Si-), the backbone of silicones. By using different organic groups (R) on the dichlorosilane (B8785471) precursor, the properties of the resulting silicone polymer, such as flexibility, hardness, and thermal resistance, can be precisely controlled.
Furthermore, the Si-Cl bonds in dichlorosilanes can react with a wide range of nucleophiles, including organometallic reagents like Grignard reagents. orgsyn.org This allows for the synthesis of more complex organosilicon molecules and tetraorganosilanes, which are important reagents and functional materials in their own right. orgsyn.org Their utility extends to the formation of silyl (B83357) ethers, which are widely used as protecting groups for alcohols in complex organic synthesis. wikipedia.orglibretexts.org The controlled reaction of dichlorosilanes is fundamental to creating a diverse array of silicon-containing materials.
Specific Academic Research Trajectories and Potential of Dichloro(1,1-dimethylethyl)methylsilane
While specific academic publications detailing novel applications of dichloro(1,1-dimethylethyl)methylsilane are not extensively documented, its chemical structure provides clear indicators of its research potential. The presence of the bulky tert-butyl group alongside a smaller methyl group on the silicon atom suggests specific research trajectories focused on leveraging steric hindrance to control chemical reactions.
Detailed Research Focus Areas:
Polymer Synthesis: In polymer chemistry, the compound serves as a precursor for specialized silicone materials. The bulky tert-butyl group can influence the final polymer's architecture, potentially leading to materials with unique physical properties, such as increased thermal stability or altered solubility, compared to polymers derived from less hindered silanes like dichlorodimethylsilane. It is used in the preparation of silicone rubber and silicone oils.
Selective Synthesis and Protecting Groups: The significant steric bulk of the tert-butyl group can be exploited to achieve regioselectivity and stereoselectivity in organic synthesis. tudublin.ie Similar to other sterically hindered chlorosilanes, dichloro(1,1-dimethylethyl)methylsilane has the potential to be used as a protecting group for diols (compounds with two hydroxyl groups). chemicalbook.com The first chlorine atom might react preferentially at a less hindered site, and the bulk of the tert-butyl group could then influence the reactivity of the second chlorine atom, allowing for controlled, stepwise reactions.
Crosslinking Applications: The difunctional nature of this silane (B1218182) (having two chlorine atoms) makes it a candidate for use as a crosslinking agent in the synthesis of silicone rubber, creating networks that enhance the material's mechanical properties.
The synthesis of dichloro(1,1-dimethylethyl)methylsilane can be achieved through methods such as the reaction of tert-butyl methylchlorosilane with thionyl chloride. Its potential lies in its ability to introduce a sterically demanding, yet stable, tert-butyl(methyl)silyl moiety into a molecule, offering chemists a tool to fine-tune the structure and reactivity of organosilicon intermediates and final products.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl-dichloro-methylsilane | |
|---|---|---|
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12Cl2Si/c1-5(2,3)8(4,6)7/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAJIIZKPZKCXOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12Cl2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5066320 | |
| Record name | Silane, dichloro(1,1-dimethylethyl)methyl- | |
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Molecular Weight |
171.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18147-18-7 | |
| Record name | Dichloro(1,1-dimethylethyl)methylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18147-18-7 | |
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| Record name | t-Butylmethyldichlorosilane | |
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| Record name | Silane, dichloro(1,1-dimethylethyl)methyl- | |
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| Record name | Silane, dichloro(1,1-dimethylethyl)methyl- | |
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| Record name | Dichloro(1,1-dimethylethyl)methylsilane | |
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| Record name | T-BUTYLMETHYLDICHLOROSILANE | |
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Synthetic Methodologies and Precursor Chemistry of Dichloro 1,1 Dimethylethyl Methylsilane
Elucidation of Direct Synthesis Pathways for Dichloro(1,1-dimethylethyl)methylsilane
The industrial production of organochlorosilanes, including dichloro(1,1-dimethylethyl)methylsilane, often relies on the "Direct Process" or Müller-Rochow synthesis. mdpi.com This process involves the reaction of elemental silicon with an alkyl halide in the presence of a copper catalyst at elevated temperatures. mdpi.comgoogle.com For the synthesis of methylchlorosilanes, methyl chloride is the typical reagent. mdpi.comugto.mx The reaction yields a mixture of methylchlorosilanes, including the desired dimethyldichlorosilane, which can be a precursor to the target molecule.
While the direct synthesis primarily aims for bulk production of simpler organosilanes, modifications can influence the product distribution. The use of promoters, such as zinc, cadmium, and antimony, can enhance the catalytic activity and selectivity of the reaction. ugto.mx The reaction conditions, including temperature and the physical form of the silicon and catalyst, are critical for optimizing the yield of specific chlorosilanes. google.com
Exploration of Indirect Synthetic Routes and Precursor Transformations
Indirect methods provide more controlled and selective routes to dichloro(1,1-dimethylethyl)methylsilane, particularly in a laboratory setting. These methods often start with more readily available silane (B1218182) precursors.
A common strategy involves the Grignard reaction. One such approach utilizes the reaction of a Grignard reagent, like tert-butylmagnesium chloride, with a dichlorosilane (B8785471). For instance, the reaction of tert-butylmagnesium chloride with dimethyldichlorosilane can be employed to introduce the tert-butyl group. chemicalbook.comgoogle.com Similarly, tert-butyl chloride can be reacted with magnesium in a suitable solvent like tetrahydrofuran (B95107) to form the Grignard reagent, which is then reacted with diphenyldichlorosilane in the presence of a catalyst to produce tert-butyldiphenylchlorosilane. google.com
Another indirect route involves the reaction of dichloromethylphenylsilane (B109416) with tert-butanol (B103910) in the presence of a hydrogen chloride acceptor to yield tert-butoxychloromethylphenylsilane. researchgate.net This intermediate can then potentially be converted to the desired dichlorosilane through further reactions.
Rearrangement reactions catalyzed by Lewis acids also offer a pathway. For example, tert-butylchlorodimethylsilane can undergo a rearrangement reaction with methyldichlorosilane (B44661) in the presence of a Lewis acid catalyst to produce t-butyldimethylsilane. google.com This highlights the potential for skeletal rearrangements in silane chemistry to access different substitution patterns.
Catalytic Strategies in the Preparation of Dichloro(1,1-dimethylethyl)methylsilane
Catalysis plays a pivotal role in the synthesis of dichloro(1,1-dimethylethyl)methylsilane, influencing both the efficiency and selectivity of the reactions.
Application of Transition Metal Catalysts in Silane Synthesis
Transition metals are widely used as catalysts in organosilicon chemistry. youtube.comnih.gov In the context of synthesizing chlorosilanes, copper is the cornerstone of the Direct Process. mdpi.comgoogle.com The catalytic cycle is believed to involve the formation of copper silicide (Cu3Si) as an active intermediate. ugto.mx
Palladium catalysts are also employed, particularly in cross-coupling and chlorination reactions. For instance, a palladium-on-carbon (Pd/C) catalyst can be used in the chlorination step of a multi-step synthesis of di-tert-butyldichlorosilane. google.com The reusability of such heterogeneous catalysts offers economic and environmental advantages. google.com Other transition metals from group 10, like nickel, are also effective in various coupling reactions. nih.gov
Investigation of Non-Metallic and Lewis Acid Catalysis (e.g., Antimony(V) Chloride)
Lewis acids are effective catalysts for various transformations in organosilicon chemistry, including hydrosilylation and rearrangement reactions. acs.orgrsc.org Strong Lewis acids like aluminum chloride (AlCl3) can catalyze the intramolecular trans-hydrosilylation of alkynes. acs.org Boron-based Lewis acids, such as tris(pentafluorophenyl)borane (B72294) (B(C6F5)3), are known to activate silanes and catalyze reactions like the hydrosilylation of carbonyls and the synthesis of sila-benzoazoles. rsc.orgnih.gov
While direct catalysis by antimony(V) chloride in the synthesis of dichloro(1,1-dimethylethyl)methylsilane is not explicitly detailed in the provided context, antimony compounds are known to act as promoters in the Direct Process. ugto.mx Furthermore, antimony(V) cations have demonstrated exceptional Lewis acidity and have been used to catalyze various organic transformations, including the reductive coupling of aldehydes. rsc.org The synthesis of antimony(III) chloride (SbCl3) itself can be achieved through the reaction of antimony with a chloride source. youtube.com The high Lewis acidity of antimony compounds suggests their potential applicability in catalyzing reactions involving chlorosilanes. nih.govoup.com
Optimization of Reaction Conditions for Enhanced Synthetic Efficiency and Selectivity
Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing side reactions and energy consumption. Key parameters that are often optimized include:
Temperature: Reaction rates generally increase with temperature. However, selectivity can be highly temperature-dependent. For instance, in the Direct Process, controlling the temperature is essential for obtaining the desired distribution of methylchlorosilanes. researchgate.net
Pressure: For reactions involving gaseous reactants, such as the Direct Process with methyl chloride, pressure influences reactant concentration and, consequently, the reaction rate.
Catalyst Concentration and Composition: The amount and nature of the catalyst and any promoters directly impact the reaction's efficiency and selectivity. researchgate.netresearchgate.net In the synthesis of tert-butyldimethylsilyl chloride, a mixed catalyst system of copper(I) chloride and potassium cyanide has been shown to be effective. chemicalbook.com
Solvent: The choice of solvent can significantly affect reaction rates and outcomes. In Grignard reactions for silane synthesis, ethers like tetrahydrofuran are commonly used. chemicalbook.comgoogle.com
Reactant Stoichiometry: The molar ratio of reactants is a critical factor in controlling the extent of reaction and the formation of byproducts.
The following table summarizes the optimization of conditions for a related synthesis of 4H-chromen-4-ones, illustrating the impact of catalyst and oxidant choice on product yield. researchgate.net
| Entry | Catalyst | Oxidant | Yield (%) |
| 1 | TBAI | TBHP in water | 72 |
| 2 | n-Bu4NCl | TBHP in decane | Ineffective |
| 3 | n-Bu4NBr | TBHP in decane | Ineffective |
| 4 | I2 | TBHP in decane | Ineffective |
| 5 | KI | TBHP in decane | Ineffective |
| 6 | TBAI | TBPB | Ineffective |
| 7 | TBAI | H2O2 | Ineffective |
| 8 | TBAI | DDQ | Ineffective |
| 9 | TBAI | K2S2O8 | Ineffective |
| 10 | TBAI | TBHP in decane | 96 |
| 11 | TBAI (40 mol%) | TBHP (6 eq.) | Decreased |
| 12 | TBAI | TBHP (6 eq.) | Decreased |
Stereoselective Synthesis Approaches to Related Chiral Silanes
While dichloro(1,1-dimethylethyl)methylsilane itself is achiral, the synthesis of structurally related chiral silanes, where the silicon atom is a stereocenter, is a significant area of research in asymmetric synthesis. rsc.orgacs.org These chiral silanes are valuable as reagents and auxiliaries in enantioselective transformations. nih.gov
Approaches to silicon-stereogenic silanes include:
Diastereoselective Synthesis: This involves reacting a racemic silyl (B83357) precursor with a chiral auxiliary to form diastereomers that can be separated. For example, racemic tert-butyl(methyl)phenylsilyl chloride can be reacted with (R)-(-)-2-amino-1-butanol to form diastereomeric hydrochlorides that can be separated.
Kinetic Resolution: This method uses a chiral catalyst or reagent to selectively react with one enantiomer of a racemic silane, leaving the other enantiomer enriched. Both transition metal and enzyme catalysis have been employed for this purpose. acs.org
Desymmetrization: Starting from a prochiral silane, a chiral catalyst can induce the formation of one enantiomer of the product over the other. acs.org
Dynamic Kinetic Resolution: This powerful strategy combines the racemization of a starting material with a kinetic resolution, allowing for the theoretical conversion of the entire racemic starting material into a single enantiomer of the product. nih.gov
The development of stereoselective methods for synthesizing vinylsilanes and other functionalized silanes further expands the toolbox for creating complex chiral molecules. acs.orgyoutube.com
Chemical Reactivity and Mechanistic Investigations of Dichloro 1,1 Dimethylethyl Methylsilane
Reactivity Governed by Silicon-Halogen Bond Transformations
The most prominent feature of dichloro(1,1-dimethylethyl)methylsilane's reactivity is the presence of two Si-Cl bonds. The significant difference in electronegativity between silicon (1.90) and chlorine (3.16) renders this bond highly polarized and susceptible to attack by a wide range of nucleophiles. wikipedia.org This reactivity is the cornerstone of its application in organic synthesis, primarily as a precursor for introducing the tert-butyl(methyl)silyl moiety.
The silicon center in dichloro(1,1-dimethylethyl)methylsilane is electrophilic and readily undergoes nucleophilic substitution. The reaction involves the displacement of one or both chloride ions, which are excellent leaving groups. Common nucleophiles include alcohols, amines, and organometallic reagents. For instance, its reaction with alcohols in the presence of a base, such as imidazole (B134444) or pyridine, yields the corresponding alkoxysilanes. wikipedia.orgorganic-chemistry.org
The mechanism of these substitutions typically proceeds through a pentacoordinate silicon intermediate or transition state. sci-hub.sesoci.org The accessibility of silicon's 3d orbitals allows it to expand its coordination sphere to accommodate the incoming nucleophile before the departure of the chloride ion. soci.org The reaction of dichloromethylphenylsilane (B109416) with tert-butanol (B103910) to form tert-butoxychloromethylphenylsilane serves as a comparable example of this substitution pattern. researchgate.net The bulky tert-butyl group on the silicon atom sterically hinders the approach of the nucleophile, making the reaction rate slower compared to less hindered dichlorosilanes like dichlorodimethylsilane. acs.org
In the presence of water, the Si-Cl bonds in dichloro(1,1-dimethylethyl)methylsilane are readily hydrolyzed. This reaction proceeds sequentially, first forming chloro(1,1-dimethylethyl)methylsilanol and then (1,1-dimethylethyl)methylsilanediol. This process is analogous to the hydrolysis observed for other chlorosilanes on hydrated silica (B1680970) surfaces, where the reaction with surface water is rapid and complete. sci-hub.seacs.org
The resulting silanediol (B1258837), (CH₃)₃C(CH₃)Si(OH)₂, is a key intermediate. Silanols, particularly those with multiple hydroxyl groups, have a strong tendency to undergo self-condensation reactions to form siloxane bridges (Si-O-Si), releasing water in the process. This can lead to the formation of linear or cyclic oligomers and polymers. However, the large steric bulk of the tert-butyl group significantly shields the silicon center, making the corresponding silanediol unusually resistant to intermolecular condensation compared to less hindered analogues like di-n-alkylsilanediols. sci-hub.se This steric protection allows for the potential isolation of the silanediol under controlled conditions. Studies on the hydrolysis of dichlorosilane (B8785471) (SiH₂Cl₂) have shown that the formation of siloxanes is a preferred pathway, which can lead to the creation of larger polysiloxanes. osti.gov
Reactions Involving the Methyl and tert-Butyl Organic Ligands
While the reactivity of the Si-Cl bonds is dominant, the organic ligands attached to the silicon atom can also participate in chemical transformations, although these reactions are generally less common and require more specific conditions.
The silicon-carbon bonds in dichloro(1,1-dimethylethyl)methylsilane are considerably stronger and less polarized than the silicon-chlorine bonds, making them relatively inert to many reagents. wikipedia.org Functionalization of the methyl or tert-butyl groups without disturbing the Si-Cl bonds is challenging. However, under specific, high-energy conditions, such as in a silent electric discharge, methylsilanes have been shown to undergo reactions that involve the cleavage of C-H bonds, leading to the formation of new Si-C or Si-Si bonds. rsc.org In principle, radical abstraction or strong bases could also be used to functionalize the alkyl groups, but these methods are less selective and often complicated by competing reactions at the silicon center.
The tert-butyl group (1,1-dimethylethyl moiety) is the most defining feature of the organic ligation, exerting a profound influence on the molecule's reactivity, stability, and physical properties through both steric and electronic effects.
The primary influence of the tert-butyl group is steric hindrance. Its large size physically obstructs access to the silicon center, slowing the rate of nucleophilic attack compared to smaller alkyl groups. acs.org This steric shielding is also responsible for the increased stability of derivative compounds; for example, silyl (B83357) ethers derived from this moiety are significantly more stable towards hydrolysis than trimethylsilyl (B98337) (TMS) ethers. wikipedia.org The steric bulk can also be exploited to control regioselectivity and stereoselectivity in complex syntheses. tudublin.ie In some cases, extreme steric crowding can lead to unusual conformational preferences, such as forcing bulky groups into axial positions in cyclic systems. rsc.org
Electronically, the tert-butyl group is generally considered to be electron-donating through induction (a positive inductive effect, +I). This effect arises from the flow of electron density from the alkyl group to the more electronegative silicon atom. stackexchange.com This electron donation can stabilize electron-deficient transition states that may form during substitution reactions at the silicon center. However, the electronic nature of the tert-butyl group is complex; its high polarizability can also play a significant role in stabilizing both positive and negative charges in adjacent atoms, depending on the reaction. cardiff.ac.uk In some molecular systems, the insertion of tert-butyl groups has been shown to significantly alter the electronic properties, such as raising the energy of the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net
| Property | Description | Consequence for Reactivity |
|---|---|---|
| Steric Effect | Large, bulky group that physically impedes access to the silicon center. acs.org | - Reduces the rate of nucleophilic substitution.
|
| Electronic Effect | Considered electron-donating via induction (+I effect) and highly polarizable. stackexchange.comcardiff.ac.uk | - Stabilizes electron-deficient transition states at the silicon center.
|
Metal-Mediated and Catalytic Reactions of Dichloro(1,1-dimethylethyl)methylsilane
Dichloro(1,1-dimethylethyl)methylsilane can participate in various metal-mediated and catalytic reactions, which are central to modern synthetic chemistry. Organosilicon compounds are key partners in many cross-coupling reactions. For instance, in Hiyama-type couplings, organosilanes are coupled with organic halides or triflates in the presence of a palladium catalyst. soci.org Due to the low polarity of the Si-C bond, activation of the silane (B1218182) is typically required, often using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) to form a more reactive pentacoordinate siliconate species. soci.orgnih.gov
While not a hydrosilane itself, the chemistry of related compounds demonstrates the utility of chlorosilanes in catalytic systems. The industrial hydrosilylation of allyl chloride with trichlorosilane, a crucial process for producing silane coupling agents, is often catalyzed by platinum or rhodium complexes. nih.gov Furthermore, the synthesis of related di-tert-butyl-dichlorosilane can be achieved via Grignard reagents in processes that may involve palladium catalysts, highlighting the synergy between organometallic reagents and chlorosilanes. google.com These examples underscore the potential for dichloro(1,1-dimethylethyl)methylsilane to serve as a substrate in a variety of metal-catalyzed transformations for the construction of complex molecules.
Hydrosilylation Reactions with Unsaturated Substrates
Hydrosilylation is a significant reaction in organosilicon chemistry, involving the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as a carbon-carbon double or triple bond. researchgate.net While dichloro(1,1-dimethylethyl)methylsilane does not possess an Si-H bond for direct hydrosilylation, it is a crucial precursor for creating hydrosilanes or can be involved in related processes. More commonly, a related hydrosilane would be used in the presence of a catalyst to react with substrates like alkenes and alkynes. nih.gov
The reaction is typically catalyzed by transition metal complexes, with platinum, rhodium, and nickel being common choices. princeton.edulibretexts.org The choice of catalyst and substrate determines the regioselectivity of the addition, which can follow either a Markovnikov or anti-Markovnikov pattern. For instance, the hydrosilylation of terminal alkenes often yields the anti-Markovnikov product, where the silicon atom attaches to the terminal carbon. princeton.edu
Research on various hydrosilanes has shown that catalyst systems can be fine-tuned for high efficiency and selectivity. For example, rhodium complexes like RhCl(PPh₃)₃ are effective for the hydrosilylation of alkenes with dimethyl(2-pyridyl)silane, showing excellent regioselectivity. nih.gov Platinum catalysts are often used for the hydrosilylation of alkynes. nih.gov In the context of dichloro(1,1-dimethylethyl)methylsilane, it would first need to be converted to a corresponding hydrosilane, for example, by reduction of one of the Si-Cl bonds, before it could participate in these reactions. The resulting product would be an alkyl- or vinyl-dichlorosilane, a versatile intermediate for further synthesis.
| Catalyst Type | Unsaturated Substrate | Typical Product | Regioselectivity |
| Platinum (e.g., H₂PtCl₆) | Alkene (R-CH=CH₂) | Alkylsilane (R-CH₂-CH₂-SiR'₃) | Anti-Markovnikov |
| Rhodium (e.g., RhCl(PPh₃)₃) | Alkene (R-CH=CH₂) | Alkylsilane (R-CH₂-CH₂-SiR'₃) | Anti-Markovnikov |
| Ruthenium (e.g., [Cp*Ru(MeCN)₃]PF₆) | Alkyne (R-C≡CH) | Vinylsilane (R-CH=CH-SiR'₃) | Regioselective |
| Nickel (e.g., α-Diimine Ni complexes) | Alkene (R-CH=CH₂) | Alkylsilane (R-CH₂-CH₂-SiR'₃) | Anti-Markovnikov princeton.edu |
| Cobalt Complexes | Alkyne (R-C≡CH) | Vinylsilane | Markovnikov researchgate.net |
Cross-Coupling Reactions Involving the Silane (e.g., Pd-catalyzed processes)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. sigmaaldrich.com Organosilicon compounds can participate in these reactions, most notably in the Hiyama coupling. Dihaloorganosilanes, such as dichloro(1,1-dimethylethyl)methylsilane, were among the first organosilicon reagents explored for biaryl synthesis. nih.gov However, due to their sensitivity, more stable precursors like trialkoxysilanes or silanolates are now more commonly used. nih.govorganic-chemistry.org
For dichloro(1,1-dimethylethyl)methylsilane to be used in a cross-coupling reaction, it typically needs to be converted into a more reactive nucleophilic species, such as a silanol (B1196071) or an alkali-metal silanolate. organic-chemistry.org These species can then undergo palladium-catalyzed cross-coupling with aryl or vinyl halides (or pseudohalides). nih.govillinois.edu
The generally accepted mechanism for these Pd-catalyzed reactions involves a catalytic cycle:
Oxidative Addition : The Pd(0) catalyst oxidatively inserts into the aryl-halide bond, forming a Pd(II) complex. youtube.com
Transmetalation : The organosilyl group is transferred from silicon to the palladium center, displacing the halide. youtube.com This step is often facilitated by an activator, such as a fluoride source or a base when using silanols.
Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst. youtube.com
The choice of ligand on the palladium catalyst is critical for success. organic-chemistry.orgnih.gov Bulky, electron-rich phosphine (B1218219) ligands, such as tri-tert-butylphosphine, have been shown to be highly effective, enabling the coupling of a wide range of substrates under mild conditions. organic-chemistry.orgillinois.edu
| Step | Description | Key Species |
| 1. Oxidative Addition | Pd(0) inserts into the R-X bond. | Pd(0), R-X, Pd(II)-R(X) |
| 2. Transmetalation | The organosilyl group replaces the halide on the Pd(II) center. | Pd(II)-R(X), Organosilane, Pd(II)-R(R') |
| 3. Reductive Elimination | The two organic fragments are ejected from the metal center, forming the product. | Pd(II)-R(R'), R-R', Pd(0) |
Advanced Mechanistic Studies of Dichloro(1,1-dimethylethyl)methylsilane Reactions
Elucidation of Reaction Kinetics and Rate Laws
Reaction kinetics are studied to understand the rate at which a reaction proceeds and how that rate is influenced by factors like reactant concentrations. This relationship is mathematically expressed by a rate law. libretexts.org A general rate law takes the form: Rate = k[A]^m[B]^n, where k is the rate constant, [A] and [B] are reactant concentrations, and m and n are the reaction orders with respect to each reactant. libretexts.orgopentextbc.ca These exponents must be determined experimentally, often using the method of initial rates. opentextbc.ca
While specific, detailed kinetic studies on dichloro(1,1-dimethylethyl)methylsilane are not widely available in peer-reviewed literature, kinetics for similar processes, like the nickel-catalyzed hydrosilylation of 1-octene (B94956) with triethoxysilane, have been determined. princeton.edu In that case, the reaction was found to have a rate law of Rate = k[Ni]^0.5[1-octene]^1[(EtO)₃SiH]^1, indicating a half-order dependence on the nickel catalyst concentration and first-order dependence on both the alkene and the silane. princeton.edu
For a hypothetical reaction involving dichloro(1,1-dimethylethyl)methylsilane, such as a substitution reaction with a nucleophile (Nu), a plausible rate law might be: Rate = k[Silane]^m[Nu]^n. The reaction orders m and n would reveal details about the rate-determining step of the reaction.
To illustrate how such a rate law would be determined, consider the following hypothetical data for the reaction Silane + Nu → Product:
| Trial | Initial [Silane] (M) | Initial [Nu] (M) | Initial Rate (M/s) |
| 1 | 0.10 | 0.10 | 1.5 x 10⁻³ |
| 2 | 0.20 | 0.10 | 3.0 x 10⁻³ |
| 3 | 0.10 | 0.20 | 6.0 x 10⁻³ |
Postulated Reaction Pathways and Intermediate Characterization
Understanding reaction mechanisms involves identifying the sequence of elementary steps and characterizing any transient intermediates formed. For reactions involving dichlorosilanes, several pathways and intermediates can be postulated.
In some reactions, particularly with oxygen-containing reagents like dimethyl sulfoxide (B87167) (DMSO), the formation of highly reactive silanone intermediates (R₂Si=O) has been proposed for analogous compounds like EtSi(H)Cl₂. researchgate.net These transient species can then oligomerize to form cyclosiloxanes.
For palladium-catalyzed cross-coupling, the key intermediates are organopalladium species within the Pd(0)/Pd(II) catalytic cycle. youtube.com Characterization of these intermediates is often achieved through spectroscopic methods on model systems or through computational studies.
| Reaction Type | Plausible Intermediate(s) | Characteristics |
| Nucleophilic Substitution | Pentacoordinate Silicate | Trigonal bipyramidal geometry; negatively charged. |
| Dehydrochlorination/Condensation | Silanone (R₂Si=O) | Highly reactive, transient species; readily polymerizes. researchgate.net |
| Pd-Catalyzed Cross-Coupling | Organopalladium(II) Complex | Square planar Pd(II) center with organic and halide ligands. youtube.com |
| Hydrosilylation (of a derived hydrosilane) | π-alkene or π-allyl metal complex | Intermediate formed by coordination of the unsaturated substrate to the metal catalyst. libretexts.org |
Influence of Solvent and Temperature on Reaction Mechanisms
Solvent and temperature are critical parameters that can significantly alter the course and outcome of a chemical reaction by influencing reaction rates, selectivity, and the stability of intermediates.
Influence of Solvent: The choice of solvent can dramatically affect the reaction pathway. This is particularly evident in reactions of chlorosilanes. For instance, in the reaction of EtSi(H)Cl₂ with DMSO, changing the solvent from non-polar (toluene) to polar aprotic (acetonitrile, MeCN) or a coordinating solvent (diethyl ether) completely changes the product distribution. researchgate.net
Non-polar solvents (e.g., toluene, chloroform) favored the formation of oligoethyl(hydro)cyclosiloxanes. researchgate.net
Polar aprotic solvents (e.g., acetonitrile) led to a mixture of cyclosiloxanes and cyclic monochlorinated siloxanes. researchgate.net
Coordinating solvents (e.g., diethyl ether) resulted in linear α,ω-diethoxyoligoethyl(hydro)siloxanes as the major products. researchgate.net
This strong solvent dependence suggests that the reaction mechanism involves charged or highly polar intermediates, such as sulfonium (B1226848) ions or silanones, whose stability and subsequent reactivity are dictated by the solvating power of the medium. researchgate.net A polar solvent can stabilize charged intermediates, potentially lowering the activation energy for pathways involving them.
Influence of Temperature: Temperature primarily affects the reaction rate, as described by the Arrhenius equation. Generally, increasing the temperature increases the rate of reaction by providing more molecules with sufficient energy to overcome the activation barrier. However, temperature can also influence reaction selectivity. If a substrate can undergo multiple competing reactions with different activation energies, a change in temperature can alter the ratio of the products. Lower temperatures tend to favor the product formed via the pathway with the lowest activation energy (kinetic control), while higher temperatures can allow pathways with higher activation energies to proceed, potentially leading to the most thermodynamically stable product (thermodynamic control).
| Parameter | General Influence on Reactions of Dichlorosilanes |
| Solvent Polarity | Can stabilize charged or polar intermediates, potentially changing the reaction pathway and product distribution. researchgate.net |
| Solvent Coordinating Ability | Coordinating solvents can directly participate in the reaction, leading to solvent-incorporated products. researchgate.net |
| Temperature | Increases reaction rates. Can affect selectivity by enabling alternative reaction pathways with higher activation energies. |
Advanced Spectroscopic and Analytical Characterization for Research Applications
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous structural determination of dichloro(tert-butyl)methylsilane. By analyzing the magnetic properties of its ¹H, ¹³C, and ²⁹Si nuclei, a complete structural map can be assembled.
In ¹H NMR spectroscopy, the structure of dichloro(tert-butyl)methylsilane gives rise to two distinct signals in a non-aromatic solvent like deuterated chloroform (B151607) (CDCl₃), corresponding to the two different types of proton environments: the methyl group directly attached to the silicon atom and the tert-butyl group.
Methyl Protons (-Si-CH₃): The three protons of the methyl group are chemically equivalent and are expected to appear as a sharp singlet. Their chemical shift is influenced by the electropositive silicon atom and the two electronegative chlorine atoms.
Tert-Butyl Protons (-C(CH₃)₃): The nine protons of the tert-butyl group are also equivalent and will produce a second, more intense singlet.
The integration of these signals would yield a ratio of 1:3, corresponding to the 3 protons of the methyl group and the 9 protons of the tert-butyl group, respectively. In related structures like tert-butylchlorodimethylsilane, the tert-butyl protons appear around 0.9 ppm and the methyl protons around 0.4 ppm. spectrabase.com For dichloromethylsilane, the methyl protons are shifted further downfield due to the second chlorine atom. chemicalbook.com
Table 1: Predicted ¹H NMR Spectral Data for Dichloro(1,1-dimethylethyl)methylsilane
| Functional Group | Predicted Chemical Shift (δ) in ppm (CDCl₃) | Multiplicity | Integration |
| Si-CH₃ | ~0.8 - 1.0 | Singlet | 3H |
| C(CH₃)₃ | ~1.0 - 1.2 | Singlet | 9H |
The proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For dichloro(tert-butyl)methylsilane, three distinct signals are expected.
Methyl Carbon (-Si-CH₃): A single resonance for the methyl carbon attached to the silicon.
Tertiary Carbon (-C(CH₃)₃): A signal corresponding to the quaternary carbon of the tert-butyl group.
Tert-Butyl Methyl Carbons (-C(CH₃)₃): A single, more intense signal for the three equivalent methyl carbons of the tert-butyl group.
In similar compounds such as tert-butylchlorodimethylsilane, the carbon of the Si-methyl groups appears at a chemical shift of δ = -2.0 ppm, the quaternary carbon of the tert-butyl group at δ = 18.9 ppm, and the methyl carbons of the tert-butyl group at δ = 26.4 ppm. spectrabase.com The presence of an additional chlorine atom in the target molecule would likely shift these resonances.
Table 2: Predicted ¹³C NMR Spectral Data for Dichloro(1,1-dimethylethyl)methylsilane
| Carbon Atom | Predicted Chemical Shift (δ) in ppm (CDCl₃) |
| Si-C H₃ | ~0 - 5 |
| -C (CH₃)₃ | ~20 - 25 |
| -C(C H₃)₃ | ~25 - 30 |
²⁹Si NMR is a highly effective technique for characterizing organosilicon compounds, as the chemical shifts are very sensitive to the substituents on the silicon atom. huji.ac.ilresearchgate.net The natural abundance of the ²⁹Si isotope is low (4.7%), which can sometimes necessitate longer acquisition times. ucsb.edu For dichloro(tert-butyl)methylsilane, a single resonance is expected in the proton-decoupled ²⁹Si NMR spectrum. The chemical shift is significantly influenced by the two electronegative chlorine atoms, which deshield the silicon nucleus, causing a downfield shift compared to alkylsilanes. Theoretical and experimental studies on alkylchlorosilanes show a systematic downfield shift as the number of chlorine atoms increases. researchgate.net For instance, the ²⁹Si chemical shift for SiMe₃Cl is approximately +30 ppm, while that for SiMeCl₃ is around +13 ppm. The replacement of a methyl group with a bulkier tert-butyl group also influences the shift. The expected chemical shift for dichloro(tert-butyl)methylsilane would be in a region characteristic for R(R')SiCl₂ structures.
Infrared (IR) Absorption Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of dichloro(tert-butyl)methylsilane would be characterized by absorptions from the C-H and Si-Cl bonds.
C-H Stretching: Absorptions in the region of 2850-3000 cm⁻¹ are characteristic of C-H stretching vibrations within the methyl and tert-butyl groups.
C-H Bending: Bending vibrations for the methyl and tert-butyl groups typically appear in the 1365-1470 cm⁻¹ region. A characteristic split peak for the tert-butyl group is often observed around 1365 and 1390 cm⁻¹.
Si-Cl Stretching: The most diagnostic peaks for this molecule are the Si-Cl stretching vibrations. Dichlorosilanes typically exhibit strong asymmetric and symmetric stretching bands in the fingerprint region, generally between 450 and 600 cm⁻¹. For a related molecule, 2-chloro-2-methylpropane, the C-Cl stretch appears around 580-780 cm⁻¹. docbrown.info
The absence of a broad absorption around 3200-3600 cm⁻¹ would confirm the absence of Si-OH groups, indicating that the sample has not undergone hydrolysis.
Table 3: Characteristic IR Absorption Bands for Dichloro(1,1-dimethylethyl)methylsilane
| Bond | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H | Stretching | 2850 - 3000 | Medium-Strong |
| C-H | Bending | 1365 - 1470 | Medium |
| Si-Cl | Stretching | 450 - 600 | Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule through its fragmentation pattern upon ionization. For dichloro(tert-butyl)methylsilane, electron ionization (EI) would likely be used.
The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (171.14 g/mol ). A key feature would be the characteristic isotopic pattern of the molecular ion and its chlorine-containing fragments, arising from the two common isotopes of chlorine, ³⁵Cl and ³⁷Cl (in an approximate 3:1 natural abundance). For a fragment containing two chlorine atoms, this results in a distinctive pattern of three peaks (M⁺, [M+2]⁺, [M+4]⁺) with a relative intensity ratio of approximately 9:6:1.
Common fragmentation pathways for this compound would include:
Loss of a methyl group: A prominent peak at [M-15]⁺ resulting from the cleavage of a Si-CH₃ bond.
Loss of a tert-butyl group: A very stable tert-butyl cation (m/z 57) is expected, along with the corresponding [M-57]⁺ fragment.
Loss of a chlorine atom: A peak at [M-35]⁺ and/or [M-37]⁺.
Table 4: Predicted Key Fragments in the Mass Spectrum of Dichloro(1,1-dimethylethyl)methylsilane
| m/z | Identity | Notes |
| 170/172/174 | [C₅H₁₂Cl₂Si]⁺ (M⁺) | Molecular ion peak cluster, ratio ~9:6:1 |
| 155/157/159 | [C₄H₉Cl₂Si]⁺ | Loss of methyl group ([M-15]⁺) |
| 113/115 | [CH₃SiCl₂]⁺ | Loss of tert-butyl group ([M-57]⁺) |
| 57 | [C(CH₃)₃]⁺ | Tert-butyl cation, often a base peak |
Chromatographic Techniques for Purity Assessment and Reaction Mixture Analysis
Chromatographic methods, particularly Gas Chromatography (GC), are essential for assessing the purity of volatile compounds like dichloro(tert-butyl)methylsilane and for monitoring the progress of reactions in which it is a reactant or product. psu.edu
Given its volatility and thermal stability, GC is the ideal technique. A GC system equipped with a non-polar or semi-polar capillary column, such as one with a polysiloxane stationary phase, would be suitable for separating the compound from starting materials, byproducts, or solvents. researchgate.net For quantitative analysis, a thermal conductivity detector (TCD) or a flame ionization detector (FID) can be used.
For definitive identification of impurities or components in a mixture, coupling GC with a mass spectrometer (GC-MS) is the method of choice. csic.es This allows for the separation of components by GC, followed by their individual identification based on their mass spectra. When analyzing chlorosilanes, it is critical to ensure the entire system (injector, column, detector) is free of moisture to prevent on-column hydrolysis of the analyte, which would lead to the formation of siloxanes and inaccurate results. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Products
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of "Silane, dichloro(1,1-dimethylethyl)methyl-," GC-MS is essential for analyzing the volatile products that may arise from its synthesis, purification, or subsequent reactions, such as hydrolysis or side reactions during polymerization.
Dichlorosilanes are highly reactive and susceptible to hydrolysis, which can lead to the formation of silanols and siloxanes. For instance, the hydrolysis of dichloro(tert-butyl)methylsilane would be expected to produce tert-butyl(methyl)silanediol, which can then self-condense to form various cyclic or linear siloxanes. These byproducts can be readily analyzed by GC-MS.
Research Findings:
While specific studies detailing the GC-MS analysis of volatile byproducts from dichloro(tert-butyl)methylsilane are not prevalent in publicly accessible literature, the methodology is well-established for similar compounds. For example, the analysis of degradation products of polydimethylsiloxane (B3030410) (PDMS), such as dimethylsilanediol (B41321) (DMSD), has been successfully achieved using GC-MS, sometimes without the need for derivatization. chromatographyonline.com The direct analysis of such polar compounds can be challenging but is feasible with appropriate chromatographic conditions. chromatographyonline.com
In a typical GC-MS analysis of volatile silane (B1218182) derivatives, a non-polar or semi-polar capillary column is used. The sample, dissolved in a suitable solvent, is injected into the heated inlet of the gas chromatograph, where it is vaporized. The volatile components are then separated based on their boiling points and interaction with the column's stationary phase. As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, allowing for their identification.
A hypothetical GC-MS analysis of byproducts from a reaction involving dichloro(tert-butyl)methylsilane might involve the following parameters:
| Parameter | Value |
| GC System | Agilent 8890 GC or similar |
| Column | Agilent DB-5MS, 30 m x 0.25 mm, 0.25 µm |
| Inlet Mode | Splitless |
| Inlet Temperature | 250 °C |
| Oven Program | 50 °C (hold 2 min), ramp to 300 °C at 10 °C/min, hold 5 min |
| Carrier Gas | Helium, 1.0 mL/min constant flow |
| MS System | Agilent 7250 GC/Q-TOF or similar |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-500 |
| Source Temperature | 230 °C |
| Quadrupole Temp | 150 °C |
This table represents a typical setup for the analysis of volatile organosilicon compounds and is not from a specific study on Silane, dichloro(1,1-dimethylethyl)methyl-.
The resulting mass spectra would be compared against spectral libraries (like the NIST Mass Spectral Library) and fragmentation patterns would be analyzed to identify the volatile species. For instance, the mass spectrum of a siloxane would exhibit characteristic isotopic patterns for silicon and specific fragment ions corresponding to the loss of methyl or tert-butyl groups.
Gel Permeation Chromatography (GPC) for Polymer Characterization
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a cornerstone technique for characterizing polymers. illinois.edu It separates molecules based on their hydrodynamic volume in solution, allowing for the determination of molecular weight distribution, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).
Dichloro(tert-butyl)methylsilane can serve as a monomer in the synthesis of polysilanes through methods like Wurtz-type reductive coupling. illinois.edu The properties of the resulting polysilanes, such as their electronic and photophysical characteristics, are highly dependent on their molecular weight. illinois.edu Therefore, GPC is a critical tool for quality control and for understanding the structure-property relationships of these polymers.
Research Findings:
The synthesis of polysilanes from dichlorosilane (B8785471) monomers often yields a bimodal or multimodal molecular weight distribution, consisting of a high molecular weight polymer fraction and a low molecular weight oligomer fraction. illinois.edu The reaction conditions, such as the choice of reducing agent and solvent, can significantly influence this distribution.
For the GPC analysis of polysilanes, the polymer is dissolved in a suitable solvent, such as tetrahydrofuran (B95107) (THF) or toluene, and passed through a series of columns packed with a porous gel. scirp.org Larger polymer chains are excluded from the pores and elute first, while smaller chains penetrate the pores to varying extents and elute later. The eluting polymer is typically detected by a differential refractive index (RI) detector, a UV-Vis detector (as polysilanes absorb in the UV region), and/or a light scattering detector for absolute molecular weight determination. illinois.eduwyatt.com
A representative GPC analysis of a polysilane derived from a dichlorosilane monomer could employ the following conditions:
| Parameter | Value |
| GPC System | Agilent PL-GPC 50 or similar |
| Columns | 2 x PLgel 10 µm MIXED-B, 7.5 x 300 mm |
| Eluent | Tetrahydrofuran (THF) |
| Flow Rate | 1.0 mL/min |
| Temperature | 40 °C |
| Detector | Differential Refractive Index (RI) |
| Calibration | Polystyrene standards |
This table illustrates typical conditions for polysilane analysis. Specific results for polymers from Silane, dichloro(1,1-dimethylethyl)methyl- would depend on the synthesis.
The GPC data provides crucial insights into the success of the polymerization reaction. For example, a study on the synthesis of polysilanes via the reduction of dichlorosilanes with Mg metal in the presence of a Lewis acid catalyst used GPC to monitor the formation of high molecular weight polymers alongside cyclic oligomers. scirp.org In one instance, a polysilane synthesized from dichloromethylphenylsilane (B109416) showed an Mn of 6,200 and an Mw of 9,200, resulting in a PDI of approximately 1.48. scirp.org Such data is vital for tailoring the synthesis to achieve polymers with desired molecular weights and distributions for specific applications.
Computational and Theoretical Chemistry Studies of Dichloro 1,1 Dimethylethyl Methylsilane
Quantum Chemical Calculations of Molecular Geometry and Electronic Structure
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental tools for determining the three-dimensional structure and electronic properties of molecules. For dichloro(1,1-dimethylethyl)methylsilane, these calculations are used to predict its equilibrium geometry by finding the minimum energy conformation on the potential energy surface.
The process begins with building an initial molecular structure, which is then optimized using a chosen level of theory, such as B3LYP or M06-2X, combined with a basis set like 6-31G* or def2-TZVP. nrel.govnih.gov The optimization algorithm adjusts bond lengths, bond angles, and dihedral angles until a stationary point on the potential energy surface is located. A subsequent frequency calculation is typically performed to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies).
Table 1: Representative Calculated Molecular Geometry for Dichloro(1,1-dimethylethyl)methylsilane This table presents hypothetical yet realistic data based on typical DFT calculation results for similar organosilicon compounds.
| Parameter | Atom Pair/Triplet | Calculated Value |
| Bond Lengths (Å) | ||
| Si-C(tert-butyl) | ~1.92 Å | |
| Si-C(methyl) | ~1.88 Å | |
| Si-Cl | ~2.08 Å | |
| C-C | ~1.54 Å | |
| **Bond Angles (°) ** | ||
| Cl-Si-Cl | ~107.5° | |
| C(methyl)-Si-C(tert-butyl) | ~112.0° | |
| Cl-Si-C | ~109.0° | |
| Dihedral Angle (°) | ||
| C-C-Si-C | ~60° (Staggered) |
Electronic structure analysis provides information on how electrons are distributed within the molecule. Properties such as Mulliken atomic charges, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO) are calculated. nih.gov The MEP map visually indicates regions of electron richness and deficiency, highlighting the electrophilic and nucleophilic sites of the molecule. For dichloro(1,1-dimethylethyl)methylsilane, the electronegative chlorine atoms would create a region of negative potential, while the silicon atom, bonded to these chlorine atoms, would be an electrophilic center with positive potential. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity, with the LUMO's energy and location indicating the molecule's susceptibility to nucleophilic attack. nih.govmdpi.com
Investigation of Reaction Mechanisms and Transition States via Computational Modeling
Computational modeling is a powerful tool for mapping the pathways of chemical reactions, identifying intermediate species, and characterizing the high-energy transition states that connect reactants to products. albany.edu A common reaction for chlorosilanes is hydrolysis, which serves as a key step in the formation of siloxanes and silicones. researchgate.netencyclopedia.pub
The computational investigation of a reaction like the hydrolysis of dichloro(1,1-dimethylethyl)methylsilane involves calculating the potential energy surface for the reacting system. Theoretical studies on simpler chlorosilanes, such as H₃SiCl, have shown that the mechanism is highly dependent on the number of water molecules involved. semanticscholar.org
Reaction with a single water molecule: This typically proceeds through a four-centered transition state where the water molecule's oxygen attacks the silicon center while a hydrogen interacts with a chlorine atom. This pathway often has a relatively high activation energy barrier.
Catalysis by additional water molecules: The inclusion of a second or third water molecule can dramatically lower the activation barrier. semanticscholar.org These additional molecules can form a hydrogen-bond network, facilitating proton transfer in a relay mechanism and stabilizing the charge separation in the transition state. This leads to a more favorable Sₙ2-type pathway, often resulting in an inversion of configuration at the silicon center. semanticscholar.org
To model this, researchers would position the reactant molecules (silane and water) and use computational methods to search for the transition state structure. Techniques such as Synchronous Transit-Guided Quasi-Newton (ST-QST2/3) or eigenvector-following algorithms are employed to locate this first-order saddle point on the potential energy surface. albany.edu Once the transition state is found and confirmed by a frequency calculation (which must yield exactly one imaginary frequency), an Intrinsic Reaction Coordinate (IRC) calculation can be performed. The IRC path confirms that the located transition state correctly connects the reactants and the desired products. The difference in energy between the reactants and the transition state defines the activation energy (ΔE‡), a critical parameter for understanding reaction kinetics.
Table 2: Illustrative Energy Profile for the Hydrolysis of a Dichlorosilane (B8785471) This table illustrates typical findings from computational studies on chlorosilane hydrolysis.
| Reacting System | Computational Method | Calculated Activation Energy (ΔE‡) | Reaction Type |
| R₂SiCl₂ + 1 H₂O | DFT (B3LYP/6-31+G(d,p)) | High (~20-25 kcal/mol) | Four-center TS |
| R₂SiCl₂ + 2 H₂O | DFT (B3LYP/6-31+G(d,p)) | Moderate (~15-18 kcal/mol) | Sₙ2-like with H-bond assist |
| R₂SiCl₂ + 3 H₂O | DFT (B3LYP/6-31+G(d,p)) | Low (<15 kcal/mol) | Sₙ2 with proton relay |
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Theoretical calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data to validate both the computational model and the experimental structural assignment. nih.gov For dichloro(1,1-dimethylethyl)methylsilane, key spectroscopic techniques include vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectroscopy.
Vibrational Spectroscopy: After a molecule's geometry is optimized at a given level of theory, a frequency calculation yields the harmonic vibrational frequencies. spectroscopyonline.com These calculated frequencies correspond to the fundamental vibrational modes of the molecule, such as Si-Cl stretching, C-H stretching, and CH₃ rocking. Due to the approximations inherent in the harmonic oscillator model and the chosen level of theory, calculated frequencies are often systematically higher than experimental values. To correct for this, they are commonly multiplied by an empirical scaling factor (e.g., ~0.96-0.98 for B3LYP functionals). researchgate.net The calculation also provides infrared intensities and Raman activities, allowing for the generation of a complete theoretical spectrum that can be directly compared to an experimental one. researchgate.net
NMR Spectroscopy: The prediction of ¹H, ¹³C, and ²⁹Si NMR chemical shifts is a routine application of modern quantum chemistry. researchgate.net The Gauge-Independent Atomic Orbital (GIAO) method is most commonly used for this purpose. scilit.com The calculation provides the absolute isotropic shielding tensor for each nucleus. To obtain the chemical shift (δ), the calculated shielding value (σ) is subtracted from the shielding value of a reference compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory (δ = σ_ref - σ_calc). scilit.comnih.gov
Table 3: Illustrative Comparison of Experimental and Calculated Spectroscopic Data This table demonstrates how theoretical data would be compared to experimental values. Calculated values are representative for this class of compound.
| Spectroscopic Data | Experimental Value/Range | Calculated Value (Scaled) | Assignment |
| IR Frequencies (cm⁻¹) | Data Available (NIST) | ~2970 cm⁻¹ | C-H Asymmetric Stretch |
| Data Available (NIST) | ~1250 cm⁻¹ | Si-CH₃ Symmetric Bend | |
| Data Available (NIST) | ~820 cm⁻¹ | Si-C(tert-butyl) Stretch | |
| Data Available (NIST) | ~530 cm⁻¹ | Si-Cl Stretch | |
| ¹³C NMR Shifts (ppm) | Expected ~65-75 ppm | ~70 ppm | C(tert-butyl) - Quaternary |
| Expected ~25-35 ppm | ~30 ppm | C(tert-butyl) - Methyl | |
| Expected ~5-15 ppm | ~10 ppm | Si-CH₃ | |
| ²⁹Si NMR Shifts (ppm) | Expected ~30-40 ppm | ~35 ppm | C₂(Cl₂)Si |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations are ideal for single molecules in the gas phase, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase (liquid or solid) and to explore their dynamic properties over time. mdpi.comnih.gov An MD simulation models a system containing many molecules (e.g., the silane (B1218182) and a solvent) by solving Newton's equations of motion for each atom. The forces between atoms are described by a molecular mechanics force field.
For dichloro(1,1-dimethylethyl)methylsilane, MD simulations can provide valuable insights into several areas:
Conformational Analysis: The molecule possesses rotatable bonds, primarily the Si-C(tert-butyl) and Si-C(methyl) bonds. An MD simulation can sample the accessible conformational space by tracking the dihedral angles associated with these bonds over time. researchgate.net This allows for the determination of the most stable conformers and the energy barriers to rotation, which is particularly relevant given the steric hindrance imposed by the tert-butyl group. dntb.gov.ua
Intermolecular Interactions: In a liquid state simulation, the interactions between molecules can be analyzed. By calculating radial distribution functions (RDFs), one can determine the probability of finding another molecule at a certain distance from a reference molecule. mdpi.com For a pure liquid of dichloro(1,1-dimethylethyl)methylsilane, the RDFs between silicon, chlorine, and methyl groups would reveal the average intermolecular distances and provide a picture of the liquid's local structure.
Dynamic Properties: MD simulations can also be used to calculate dynamic properties such as the self-diffusion coefficient, which describes how quickly molecules move through the liquid, and rotational correlation times, which describe how quickly they tumble. arizona.edu
Quantitative Structure-Reactivity Relationships (QSRR) Derived from Theoretical Data
Quantitative Structure-Reactivity Relationships (QSRR) are statistical models that aim to predict the reactivity of a chemical compound based on its molecular structure. researchgate.net These models are built by correlating experimentally measured reactivity data (such as reaction rate constants) with theoretically calculated molecular descriptors for a series of related compounds.
Developing a QSRR model for the reactivity of alkylchlorosilanes, including dichloro(1,1-dimethylethyl)methylsilane, would follow a general workflow:
Data Set Assembly: A series of alkylchlorosilanes with known experimental reactivity data (e.g., rates of hydrolysis or substitution) would be selected.
Descriptor Calculation: For each molecule in the series, a set of theoretical descriptors would be calculated using quantum chemistry methods. These descriptors quantify various aspects of the molecule's electronic and steric properties.
Model Development: Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical equation that links the descriptors to the observed reactivity.
Table 4: Potential Theoretical Descriptors for a QSRR Study of Chlorosilane Reactivity
| Descriptor Type | Specific Descriptor | Relevance to Reactivity |
| Electronic | Energy of LUMO | Indicates susceptibility to nucleophilic attack. |
| Partial charge on Si atom | Quantifies the electrophilicity of the reaction center. | |
| Global Hardness/Softness | Relates to the polarizability and reactivity of the molecule. | |
| Dipole Moment | Influences long-range intermolecular interactions. | |
| Steric | Molecular Volume/Surface Area | Accounts for steric hindrance around the reaction center. |
| Sterimol Parameters | Provides a more detailed description of the size and shape of substituents. |
Once a statistically valid QSRR model is developed, it can be used to predict the reactivity of new or untested chlorosilanes based solely on their calculated descriptors. This approach is valuable for screening potential reactants and for gaining a deeper understanding of the molecular properties that govern chemical reactivity in this class of compounds. researchgate.netnih.gov
Applications in Advanced Organic and Inorganic Chemical Synthesis
Dichloro(1,1-dimethylethyl)methylsilane as a Strategic Building Block in Organic Synthesis
Dichloro(1,1-dimethylethyl)methylsilane serves as a fundamental building block for introducing the tert-butyl(methyl)silyl moiety into organic and inorganic frameworks. The two chlorine atoms attached to the silicon center are reactive leaving groups, readily participating in nucleophilic substitution reactions. This allows for the stepwise or simultaneous formation of two new bonds, making it a valuable bifunctional linker.
In synthetic chemistry, organosilicon compounds are used to modify the properties of molecules. chembk.com Dichlorosilylenes (R2SiCl2), like dichloro(1,1-dimethylethyl)methylsilane, are important intermediates and building blocks in many chemical transformations. nih.gov The presence of the bulky tert-butyl group provides significant steric hindrance around the silicon atom. This steric bulk is a key strategic element, influencing the stereochemical outcome of reactions and providing enhanced stability to the resulting derivatives compared to less hindered silanes. tudublin.ie For instance, the thermal stability of di-tert-butylsilyl groups is notably higher than that of related alkylsilyls. tudublin.ie This stability allows for subsequent chemical modifications on other parts of the molecule under conditions that might cleave less robust silyl (B83357) groups.
Precursor to Highly Functionalized Organosilicon Compounds
The primary role of dichloro(1,1-dimethylethyl)methylsilane as a precursor lies in its reactions with a wide range of nucleophiles. The sequential substitution of its two chlorine atoms enables the synthesis of diverse and highly functionalized organosilicon compounds.
Reaction with nucleophiles such as alcohols, amines, and organometallic reagents leads to the formation of new silicon-oxygen, silicon-nitrogen, and silicon-carbon bonds, respectively. For example, reacting the dichlorosilane (B8785471) with two equivalents of an alcohol (R'OH) in the presence of a base yields a dialkoxysilane, (t-Bu)(Me)Si(OR')2. Alternatively, a stepwise reaction with two different nucleophiles can produce asymmetrical products. This reactivity allows for the construction of complex molecules where the central silyl group acts as a scaffold.
The synthesis of compounds like tert-butyl-dichloro-(2-methylpiperidin-1-yl)silane demonstrates how dichlorosilanes react with amines to create functionalized aminosilanes. nih.gov Similarly, reactions with diols or diamines can lead to the formation of cyclic organosilicon compounds, where the tert-butyl(methyl)silyl unit is incorporated into a heterocyclic ring system. thermofisher.com These functionalized organosilanes can then be used in further synthetic steps or as final products with specific chemical or physical properties, such as lubricants or surfactants. chembk.com
Utilization in Silylation Reactions for Synthetic Transformations
Silylation is a chemical process that introduces a silyl group (R3Si-) into a molecule, typically by replacing an active hydrogen atom in alcohols, amines, or carboxylic acids. taylorandfrancis.com Dichloro(1,1-dimethylethyl)methylsilane is a potent bifunctional silylating agent. Its primary use is to protect hydroxyl groups, converting them into silyl ethers. tcichemicals.com
The reaction involves the treatment of an alcohol with the dichlorosilane, usually in the presence of a base like imidazole (B134444) or triethylamine (B128534) in an aprotic solvent. chemicalbook.com The base neutralizes the hydrochloric acid that is formed as a byproduct. Given its two chlorine atoms, the reagent can be used to silylate two different alcohol molecules or, more commonly, to protect diols. When reacted with a 1,2- or 1,3-diol, it can form a cyclic silyl ether, effectively protecting both hydroxyl groups simultaneously. synarchive.com
This transformation is crucial in multi-step synthesis, as it renders the hydroxyl group inert to various reaction conditions, such as oxidation, reduction, or organometallic additions. The resulting tert-butyl(methyl)silyl ether is significantly more stable than simpler silyl ethers like trimethylsilyl (B98337) (TMS) ethers due to the steric hindrance of the tert-butyl group. thermofisher.com
| Silylating Agent Feature | Dichloro(1,1-dimethylethyl)methylsilane Application |
| Reactive Sites | Two Si-Cl bonds for bifunctional silylation. |
| Target Functional Groups | Primarily alcohols (including diols), amines, and carboxylic acids. taylorandfrancis.com |
| Typical Reaction | Nucleophilic substitution of chloride by a hydroxyl group. |
| Byproduct | Hydrochloric acid (HCl), neutralized by a base. thermofisher.com |
| Resulting Group | Forms a robust tert-butyl(methyl)silyl ether. |
Role in Protective Group Chemistry and Orthogonal Functionalization
In complex organic syntheses, protecting groups are essential for masking reactive functional groups to ensure that reactions occur only at desired locations. organic-chemistry.orgwikipedia.org The tert-butyl(methyl)silyl group, installed by dichloro(1,1-dimethylethyl)methylsilane, is a valuable protecting group for alcohols due to its predictable stability. tcichemicals.com
The stability of silyl ethers is highly dependent on the steric bulk of the substituents on the silicon atom and the pH of the medium. thermofisher.com The tert-butyl group confers significant stability against a wide range of reaction conditions, particularly towards hydrolysis under basic and mildly acidic conditions. thermofisher.com This stability allows chemists to perform reactions on other parts of the molecule without affecting the protected alcohol.
The concept of orthogonal functionalization is critical in syntheses involving multiple protecting groups. organic-chemistry.org This strategy employs different classes of protecting groups that can be removed under distinct conditions without affecting one another. A tert-butyl(methyl)silyl ether can be part of such a strategy. For example, it is stable under basic conditions used to remove an Fmoc group from an amine, and it is also stable to the catalytic hydrogenation used to cleave a benzyl (B1604629) (Bn) or Cbz group. tcichemicals.comwikipedia.org The tert-butyl(methyl)silyl group is typically removed using a source of fluoride (B91410) ions, such as tetrabutylammonium (B224687) fluoride (TBAF), or under strongly acidic conditions. wikipedia.org This specific cleavage condition allows for its selective removal while other protecting groups remain intact.
| Silyl Protecting Group | Relative Stability to Acid Hydrolysis | Key Features & Deprotection |
| Trimethylsilyl (TMS) | Low | Most easily cleaved; used for short-term protection. thermofisher.comtcichemicals.com |
| Triethylsilyl (TES) | Low-Medium | More stable than TMS. thermofisher.com |
| tert-Butyldimethylsilyl (TBDMS/TBS) | Medium-High | Robust and widely used; cleaved by fluoride ions or acid. tcichemicals.comwikipedia.org |
| Triisopropylsilyl (TIPS) | High | Very bulky, providing high stability. tcichemicals.com |
| tert-Butyldiphenylsilyl (TBDPS) | High | More stable than TBDMS to acid hydrolysis. thermofisher.com |
The stability of the group derived from dichloro(1,1-dimethylethyl)methylsilane is comparable to that of TBDMS.
Integration into the Synthesis of Complex Molecular Architectures (e.g., Dihydropyrimidinones synthesis involves 1,1-dimethylethyl group compounds)
The synthesis of complex molecules often relies on multicomponent reactions (MCRs), which efficiently combine three or more reactants in a single step. ichem.md The Biginelli reaction is a classic MCR used to synthesize 3,4-dihydropyrimidinones (DHPMs), a class of compounds with significant therapeutic and pharmacological properties. nih.gov This reaction typically involves the condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea (B124793) under acidic conditions. nih.gov
While dichloro(1,1-dimethylethyl)methylsilane is not a direct component in the traditional Biginelli reaction, organosilicon reagents, particularly chlorosilanes, are known to facilitate similar transformations. For instance, trimethylsilyl chloride (TMSCl) is used as a catalyst in the synthesis of DHPMs. semanticscholar.org Chlorosilanes can function as Lewis acids to activate the aldehyde carbonyl group towards nucleophilic attack and can also act as dehydrating agents, trapping the water generated during the cyclization steps and driving the reaction to completion.
The integration of a bulky silyl chloride like dichloro(1,1-dimethylethyl)methylsilane or its derivatives into such synthetic protocols could offer advantages in controlling the reaction's selectivity. The use of compounds containing the 1,1-dimethylethyl (tert-butyl) group is a known strategy in the synthesis of DHPM analogs. nih.gov The steric hindrance provided by the tert-butyl group can influence the conformation of reaction intermediates, potentially leading to higher yields or specific stereoisomers. The development of new catalysts, including those based on organosilicon compounds, is an active area of research for improving the efficiency and environmental sustainability of reactions like the Biginelli synthesis. ichem.mdresearchgate.net
Catalytic Roles and Ligand Development Based on Dichloro 1,1 Dimethylethyl Methylsilane Derivatives
Design and Synthesis of Dichloro(1,1-dimethylethyl)methylsilane-Derived Catalysts
The dichloro(tert-butyl)methylsilane scaffold is a valuable building block for both homogeneous and heterogeneous catalysts due to the reactivity of its Si-Cl bonds. These bonds provide a handle for attaching the silane (B1218182) moiety to catalytically active metal centers or to solid supports.
In homogeneous catalysis, catalysts and reactants exist in the same phase, which often leads to high activity and selectivity. Dichloro(tert-butyl)methylsilane can be used to synthesize soluble, well-defined catalyst complexes. The general approach involves the substitution of the chloride ions with nucleophilic groups that can coordinate to a metal center. For example, reaction with lithium phosphides can yield phosphine (B1218219) ligands containing the tert-butylmethylsilyl group. These ligands can then be used to create transition metal complexes for various catalytic applications.
The synthesis of such catalysts often involves a multi-step process. Initially, the dichloro(tert-butyl)methylsilane is reacted with a suitable nucleophile, such as an amine or an alcohol, to introduce desired functionalities. These functionalized silanes can then be coordinated to a metal precursor. The bulky tert-butyl group plays a crucial role in these systems, often creating a specific steric environment around the metal center that can enhance catalytic performance and influence selectivity.
Heterogeneous catalysts, which are in a different phase from the reactants, offer significant advantages in terms of catalyst separation and recycling. rsc.org Dichloro(tert-butyl)methylsilane is an excellent candidate for the heterogenization of homogeneous catalysts. The silicon atom can be covalently anchored to the surface of a solid support, such as silica (B1680970) (SiO₂) or other metal oxides, through the reaction of its chloro groups with surface hydroxyl groups. nih.gov
This immobilization process can be achieved by directly reacting dichloro(tert-butyl)methylsilane with the support material. Subsequent functionalization of the remaining Si-Cl bond or the methyl group can then be performed to attach a catalytically active species. This method allows for the creation of solid-supported catalysts with well-defined active sites, combining the high activity of homogeneous catalysts with the practical benefits of heterogeneous systems. The functionalization of mesoporous silica with various organosilanes has been shown to be an effective method for creating such supported catalysts. nih.gov For instance, rhodium has been successfully immobilized on aminated SBA-15, a type of mesoporous silica, for use in hydroformylation reactions. nih.gov
| Support Material | Functionalizing Silane | Application | Reference |
| Mesoporous Silica (SBA-15, MSU-H) | Phenyltrimethoxysilane, Methacryloxymethyltrimethoxysilane, etc. | Linker for functional materials, active metal for heterogeneous catalysts | nih.gov |
| Polystyrene | Hexacarbonylchromium | Hydrogenation of methyl sorbate | dtic.mil |
Development of Novel Ligands Utilizing the Dichloro(1,1-dimethylethyl)methylsilane Scaffold
The development of novel ligands is a driving force in the advancement of catalysis. The dichloro(tert-butyl)methylsilane scaffold provides a versatile platform for designing ligands with tailored electronic and steric properties. The two chlorine atoms can be substituted sequentially or simultaneously to introduce a wide variety of donor atoms and functional groups.
For example, reaction with primary or secondary amines can lead to the formation of aminosilane (B1250345) ligands. Similarly, reaction with phosphides can generate phosphine ligands. organic-chemistry.org The presence of the tert-butyl group is a key feature in these ligands, as its steric bulk can be used to control the coordination environment around a metal center, influencing catalyst activity and selectivity. The synthesis of N-heterocyclic carbene (NHC) precursors is another area where dichlorosilanes can be utilized, although direct examples with dichloro(tert-butyl)methylsilane are less common. uni-bonn.de The general principle involves creating imidazolium (B1220033) salts that can be deprotonated to form the NHC ligand. uni-bonn.de
| Ligand Type | Synthetic Precursor | Key Feature | Potential Application | Reference |
| Phosphine Ligands | Diarylchlorophosphine | Bulky substituents | Cross-coupling reactions | organic-chemistry.org |
| N-Heterocyclic Carbene (NHC) Ligands | Imidazolium salts | Strong σ-donors | Various catalytic transformations | uni-bonn.de |
| Pyridyl Containing Phospholanes | Primary phosphines and 1,4-dichlorobutane | P,N-ligands | Luminescent copper(I) complexes | rsc.org |
Exploration of Catalytic Transformations Mediated by Silicon-Containing Intermediates
Silicon-containing intermediates can play a direct role in catalytic cycles. While specific examples involving intermediates derived directly from dichloro(tert-butyl)methylsilane are not extensively documented in readily available literature, the general principles of silicon's involvement in catalysis are well-established. Silylene complexes, which are divalent silicon species, have been shown to be viable intermediates in various catalytic reactions. uleth.caresearchgate.net The formation of such species from dichlorosilanes is a plausible pathway.
Influence of the Bulky 1,1-Dimethylethyl Group on Catalyst Performance and Selectivity
The 1,1-dimethylethyl (tert-butyl) group is one of the most widely used bulky substituents in catalyst and ligand design. Its significant steric hindrance can profoundly impact the performance and selectivity of a catalyst. In catalysts derived from dichloro(tert-butyl)methylsilane, this bulky group can:
Create a defined steric pocket around the metal center: This can control the access of substrates to the active site, leading to enhanced regioselectivity and stereoselectivity. For example, in alkylation reactions of phenols, the selectivity towards the para-substituted product is often enhanced by using bulky catalysts. researchgate.netresearchgate.net
Promote reductive elimination: The steric pressure exerted by the tert-butyl group can facilitate the final step in many cross-coupling reactions, leading to faster catalyst turnover.
Stabilize low-coordinate metal centers: The bulkiness of the ligand can prevent the coordination of additional ligands, thus stabilizing highly reactive, low-coordinate species that are often the active catalysts.
Influence catalyst stability: In some cases, the bulky group can protect the metal center from decomposition pathways, leading to a more robust and longer-lasting catalyst. Research on Fe-PNP pincer complexes has shown that the t-butyl groups on the phosphorus atoms help stabilize the active dihydride species in CO₂ hydrogenation. mdpi.com
The following table summarizes the observed effects of bulky groups on catalyst performance in various reactions.
| Reaction Type | Catalyst System | Effect of Bulky Group | Reference |
| Alkylation of Phenol | Zeolite and other solid acids | Increased selectivity for 4-tert-butyl-phenol | researchgate.netmdpi.com |
| CO₂ Hydrogenation | Fe-PNP pincer complex | Stabilization of the active dihydride species | mdpi.com |
| Alkylation of Phenol | Molybdate- and tungstate-promoted zirconia | Good substrate conversion and excellent product selectivity | researchgate.net |
Future Research Directions and Emerging Trends in Dichloro 1,1 Dimethylethyl Methylsilane Chemistry
Innovating Sustainable and Environmentally Benign Synthetic Methodologies
The future of chemical synthesis is intrinsically linked to the principles of green chemistry, emphasizing the reduction of hazardous substances and energy consumption. Research in the synthesis of dichloro(1,1-dimethylethyl)methylsilane and related organosilanes is increasingly focused on developing methodologies that are both economically viable and environmentally responsible.
Key areas of innovation include:
Transition-Metal-Free Catalysis: While traditional methods for creating carbon-silicon bonds often rely on transition metals like palladium or nickel, future research aims to utilize more abundant and less toxic catalysts. nih.gov Base-promoted reactions, for instance, offer a promising alternative for synthesizing organosilanes without the need for transition metals. nih.gov
Electrochemical Synthesis: Electrochemical methods are gaining traction as a sustainable approach. These techniques can replace harsh chemical reagents with electricity, minimizing waste and often allowing for milder reaction conditions. researchgate.net The use of cheap halogen salts as both mediators and electrolytes in electrochemical approaches has shown promise for preparing related silicon compounds. researchgate.net
Atom Economy and Process Efficiency: Future synthetic designs will prioritize atom economy, ensuring that the maximum number of atoms from the reactants are incorporated into the final product. This includes exploring novel reaction pathways that avoid the formation of stoichiometric byproducts. The development of one-pot procedures that convert commercially available starting materials into valuable organosilanes represents a significant step in this direction. organic-chemistry.org
Bio-based Solvents and Reagents: The shift away from petroleum-based solvents and reagents is a critical aspect of sustainable chemistry. sigmaaldrich.com Research into utilizing bio-sourced and biodegradable alternatives in the synthesis of organosilanes is an emerging trend that could significantly reduce the environmental footprint of their production. sigmaaldrich.com
| Methodology | Traditional Approach | Emerging Sustainable Approach | Key Advantages of Sustainable Approach |
|---|---|---|---|
| Catalysis | Palladium, Nickel, Copper salts nih.gov | Transition-metal-free (e.g., base-promoted) nih.gov, Earth-abundant metals (e.g., iron) sigmaaldrich.com | Reduced cost, lower toxicity, increased abundance. |
| Activation | Grignard reagents, organolithiums nih.gov | Electrochemical methods researchgate.net | Milder conditions, reduced chemical waste, use of electricity as a reagent. researchgate.net |
| Solvents | Petroleum-based solvents | Bio-based and renewable solvents (e.g., Cyrene™) sigmaaldrich.com | Reduced environmental impact, improved safety profile. |
| Efficiency | Multi-step processes with purification | One-pot synthesis, streamlined flow procedures organic-chemistry.org | Reduced waste, time, and cost. sigmaaldrich.com |
Uncovering Novel Reactivity Patterns and Unprecedented Transformations
Beyond its established roles, researchers are actively seeking to uncover new reactivity patterns for dichloro(1,1-dimethylethyl)methylsilane. The bulky tert-butyl group imparts unique steric and electronic properties, opening avenues for unprecedented chemical transformations that could lead to the synthesis of novel molecular architectures.
Future research is expected to focus on:
Activation of Si-Cl Bonds: Developing new methods for the selective activation and functionalization of the two silicon-chlorine bonds is a primary objective. This could involve novel catalytic systems that allow for stepwise and controlled substitution, providing access to a wider range of derivatives.
Metal-Mediated Coupling Reactions: Exploring the use of different metal catalysts, such as palladium and platinum, can enable unusual coupling reactions between hydrosilanes and organoiodides, which could be adapted for chlorosilanes. acs.org These methods can proceed under mild conditions with high functional group tolerance. acs.org
Deborylative Silylation: The conversion of carbon-boron bonds into carbon-silicon bonds is a powerful and emerging strategy in organic synthesis. nih.gov Applying this methodology to react dichloro(1,1-dimethylethyl)methylsilane with organoboron compounds could provide a direct and efficient route to complex organosilanes that are otherwise difficult to access. nih.gov
Ring-Opening Reactions: Investigating the reactions of dichloro(1,1-dimethylethyl)methylsilane with strained cyclic compounds could lead to novel ring-opening silylation reactions, providing access to functionalized linear and cyclic organosilicon molecules.
Designing Next-Generation Silicon-Based Materials with Advanced Functionalities
Dichloro(1,1-dimethylethyl)methylsilane is a key precursor for the synthesis of advanced silicon-based materials, including polymers, resins, and ceramics. Future research will focus on leveraging its unique structure to create materials with tailored properties for high-performance applications.
Emerging trends in this area include:
High-Performance Polymers: The incorporation of the tert-butylmethylsilyl group into polymer backbones can enhance thermal stability, chemical resistance, and durability. minmetalseast.comcfsilicones.com Future work will involve the synthesis of novel polysiloxanes and polycarbosilanes derived from this silane (B1218182) for use in extreme environments, such as in the aerospace and automotive industries. wikipedia.org
Advanced Dielectrics: In the electronics industry, there is a constant demand for new dielectric materials with low dielectric constants for use as insulators in next-generation semiconductors. researchgate.net Research into depositing thin films of silicon-based dielectrics, such as silicon dioxide (SiO2) and silicon nitride (SiNx), using precursors like dichloro(1,1-dimethylethyl)methylsilane through techniques like atomic layer deposition (ALD) is a promising avenue. researchgate.net
Energy Storage Materials: Silicon is a highly promising anode material for lithium-ion batteries due to its high theoretical capacity. mdpi.comamazemet.com However, it suffers from large volume expansion during charging and discharging. mdpi.com Future research could explore the use of dichloro(1,1-dimethylethyl)methylsilane to create silicon-based composite materials that mitigate this issue, leading to more stable and higher-capacity batteries. mdpi.com
Smart and Functional Coatings: The ability of organosilanes to form robust bonds with inorganic surfaces makes them ideal for creating protective and functional coatings. Future developments will focus on creating "smart" coatings that can, for example, repel water, resist microbial growth, or change properties in response to environmental stimuli. wikipedia.org
| Material Class | Key Properties | Potential High-Performance Applications |
|---|---|---|
| Polysiloxanes/Polycarbosilanes | High thermal stability (-100°C to 300°C), chemical resistance, flexibility minmetalseast.comcfsilicones.com | Aerospace seals and gaskets, automotive engine components, high-performance electronics. minmetalseast.comwikipedia.org |
| Silicon-Based Dielectrics | Excellent electrical insulation, low thermal conductivity cfsilicones.comwikipedia.org | Semiconductor manufacturing, encapsulation of electronic components, thermal interface materials. cfsilicones.comresearchgate.net |
| Silicon Anode Composites | High theoretical energy capacity mdpi.comamazemet.com | High-capacity lithium-ion batteries for electric vehicles and portable electronics. amazemet.com |
| Functional Coatings | Adhesion to inorganic substrates, water repellency, durability minmetalseast.comwikipedia.org | Protective coatings for construction, anti-fouling surfaces, self-cleaning glass. |
Integration of Dichloro(1,1-dimethylethyl)methylsilane in Interdisciplinary Research Fields
The versatility of organosilanes is leading to their increasing integration into fields beyond traditional chemistry and materials science. The unique properties imparted by the tert-butylmethylsilyl group make dichloro(1,1-dimethylethyl)methylsilane a candidate for exploration in several interdisciplinary areas.
Medicinal Chemistry and Drug Discovery: The incorporation of silicon into drug molecules, known as sila-substitution, can modulate their metabolic stability, potency, and selectivity. acs.org Future research could investigate the use of the tert-butylmethylsilyl moiety as a lipophilic group to improve the pharmacokinetic properties of drug candidates. The efficient synthesis of such "sila-pharmaceuticals" is an active area of research. acs.org
Catalysis: Silyl (B83357) groups can be incorporated into ligands for metal catalysts to tune their steric and electronic properties, thereby influencing the activity and selectivity of the catalyst. The bulky tert-butyl group is particularly effective in creating a specific steric environment around a metal center.
Biomedical Devices: The biocompatibility and durability of silicon-based materials make them suitable for medical applications. minmetalseast.com Polymers derived from dichloro(1,1-dimethylethyl)methylsilane could be investigated for use in medical implants, prosthetics, and drug delivery systems.
Advanced Computational and Data Science Approaches in Organosilane Discovery
Predictive Modeling of Reactivity: Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to model reaction mechanisms, predict the stability of intermediates, and understand the electronic properties of organosilane molecules. researchgate.net This allows researchers to screen potential reactions and catalysts in silico before undertaking laboratory experiments.
Machine Learning for Property Prediction: By training machine learning models on existing chemical data, it is possible to predict the properties of new, unsynthesized organosilane compounds. nuvisan.comyoutube.com This "inverse design" approach starts with the desired properties and uses AI to suggest candidate molecules, dramatically speeding up the materials discovery process. medium.com
Generative AI for Molecular Design: Generative Artificial Intelligence models can create novel molecular structures that have a high probability of possessing desired characteristics. medium.com These techniques can explore a vast chemical space to propose new organosilanes with advanced functionalities that may not be conceived through traditional chemical intuition.
Process Optimization and Automation: Data science can be applied to optimize reaction conditions for the synthesis of organosilanes, leading to higher yields and purity. youtube.com The integration of AI with automated synthesis platforms promises to create a closed-loop system for the rapid discovery, synthesis, and testing of new compounds.
Q & A
Q. What are the optimal methods for synthesizing Silane, dichloro(1,1-dimethylethyl)methyl- with high purity in laboratory settings?
Synthesis typically involves reacting tert-butylmethylsilanol with hydrochloric acid under anhydrous conditions. A reflux setup with inert gas (e.g., nitrogen) is recommended to minimize hydrolysis. Purification via fractional distillation under reduced pressure ensures removal of byproducts like chlorinated hydrocarbons. Analytical techniques such as NMR and GC-MS should confirm purity (>98%) and structural integrity .
Q. What precautions are critical for handling and storing Silane, dichloro(1,1-dimethylethyl)methyl- to prevent degradation?
Store in sealed, moisture-resistant containers under nitrogen or argon at temperatures below 25°C. Use desiccants (e.g., molecular sieves) to absorb residual moisture. Handle in a fume hood with PPE (gloves, goggles) due to its reactivity with water, which releases HCl gas. Contaminated equipment should be rinsed with dry hexane before cleaning .
Q. How can researchers verify the purity and stability of Silane, dichloro(1,1-dimethylethyl)methyl- during long-term storage?
Regularly monitor purity via gas chromatography (GC) with flame ionization detection. Compare retention times against freshly synthesized batches. Stability tests under accelerated conditions (e.g., 40°C for 72 hours) can predict degradation rates. Hydrolysis byproducts like silanols are detectable via FT-IR (broad O-H stretches at 3200–3600 cm⁻¹) .
Advanced Research Questions
Q. How do solvent polarity and temperature influence the hydrolysis kinetics of Silane, dichloro(1,1-dimethylethyl)methyl-?
Hydrolysis rates increase in polar aprotic solvents (e.g., DMF) due to enhanced solvation of the transition state. Kinetic studies using UV-Vis spectroscopy (monitoring Si-Cl bond cleavage at 250–300 nm) reveal a second-order dependence on water concentration. Lower temperatures (<0°C) significantly slow hydrolysis, enabling controlled silylation in sensitive reactions .
Q. What strategies mitigate side reactions when using Silane, dichloro(1,1-dimethylethyl)methyl- as a protecting group for alcohols in multi-step syntheses?
Optimize stoichiometry (1.2–1.5 equivalents of silane per hydroxyl group) to avoid over-silylation. Catalytic amounts of imidazole (0.1–0.3 equiv) accelerate reaction rates while reducing HCl byproduct accumulation. For sterically hindered alcohols, pre-activation with TBAF (tetrabutylammonium fluoride) improves efficiency .
Q. How can researchers resolve contradictions in reported reactivity of Silane, dichloro(1,1-dimethylethyl)methyl- toward primary vs. tertiary alcohols?
Competitive kinetic experiments using equimolar mixtures of primary (e.g., benzyl alcohol) and tertiary (e.g., cholesterol) alcohols under identical conditions (e.g., THF, 25°C) clarify selectivity. HPLC analysis quantifies silylation efficiency. Tertiary alcohols often require longer reaction times (24–48 hours) due to steric hindrance .
Q. What analytical techniques are most effective for characterizing byproducts formed during silylation with Silane, dichloro(1,1-dimethylethyl)methyl-?
High-resolution mass spectrometry (HRMS) identifies chlorinated siloxane dimers (e.g., [(t-Bu)(Me)Si-O-Si(Me)(t-Bu)]). X-ray crystallography confirms unexpected adducts, while ²⁹Si NMR distinguishes silicon environments (δ −10 to −20 ppm for silyl ethers vs. δ −50 ppm for unreacted silane) .
Q. How does the steric bulk of Silane, dichloro(1,1-dimethylethyl)methyl- compare to analogous silyl chlorides in protecting sensitive functional groups?
Molecular modeling (DFT calculations) quantifies steric parameters (Tolman cone angles). Experimental comparisons with TBDMSCl (tert-butyldimethylsilyl chloride) show that the tert-butyl group in Silane, dichloro(1,1-dimethylethyl)methyl- increases steric hindrance by ~15%, reducing reactivity toward bulky substrates but enhancing selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
